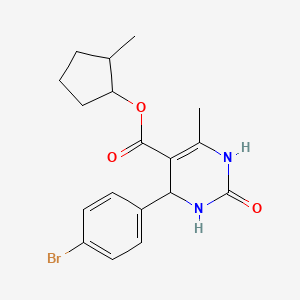![molecular formula C15H14N4O6S2 B5002210 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5002210.png)
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, commonly known as ACY-1215, is a small molecule inhibitor of the enzymes histone deacetylase 6 (HDAC6) and HDAC10. It has been studied extensively for its potential use in the treatment of various cancers and other diseases.
Mecanismo De Acción
N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and HDAC10 are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histone proteins. ACY-1215 inhibits these enzymes, leading to an increase in acetylation of histones and other proteins. This, in turn, can affect gene expression and cellular processes such as cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that ACY-1215 can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and survival of multiple myeloma cells. It has also been shown to have anti-inflammatory effects in animal models of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ACY-1215 is its specificity for N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and HDAC10, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
Future research on ACY-1215 could focus on its potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. It could also be studied for its potential use in other diseases, such as neurodegenerative disorders or viral infections. Further studies could also investigate the mechanisms underlying its anti-inflammatory effects and potential use in autoimmune disorders.
Métodos De Síntesis
The synthesis of ACY-1215 involves several steps, starting with the reaction of 4-nitro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminosulfonylaniline to give the desired product.
Aplicaciones Científicas De Investigación
ACY-1215 has been shown to have potential therapeutic applications in several diseases, including multiple myeloma, lymphoma, and autoimmune disorders. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2/c1-25-13-7-2-9(8-12(13)19(21)22)14(20)18-15(26)17-10-3-5-11(6-4-10)27(16,23)24/h2-8H,1H3,(H2,16,23,24)(H2,17,18,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBXCHUKUFYEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5002137.png)
![(2R*,6S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5002148.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002156.png)

![4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5002181.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5002189.png)
![2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5002192.png)
![8-[4-(4-chloro-2-methylphenoxy)butoxy]quinoline](/img/structure/B5002197.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002207.png)
![N-{3-[(2-naphthylamino)carbonyl]phenyl}-2-selenophenecarboxamide](/img/structure/B5002223.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(N-acetylacetamide)](/img/structure/B5002231.png)